REACTION_CXSMILES
|
S(F)(=O)(=O)[OH:2].[Sb](F)(F)(F)(F)F.[N+:12]([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=1[CH2:21][CH2:22][CH2:23][C:24]#N)([O-:14])=[O:13]>>[N+:12]([C:15]1[CH:20]=[CH:19][CH:18]=[C:17]2[C:16]=1[CH2:21][CH2:22][CH2:23][C:24]2=[O:2])([O-:14])=[O:13]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
S(O)(=O)(=O)F
|
Name
|
antimony(V) fluoride
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
[Sb](F)(F)(F)(F)F
|
Name
|
|
Quantity
|
380 mg
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC=C1)CCCC#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
is stirred for a farther 12 h at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
heats up to about 50° C.
|
Type
|
ADDITION
|
Details
|
The mixture is poured on to ice-cold sodium hydroxide solution
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
is continued for 30 min at room temperature
|
Duration
|
30 min
|
Type
|
EXTRACTION
|
Details
|
extraction
|
Type
|
CUSTOM
|
Details
|
Largely complete hydrolysis
|
Type
|
STIRRING
|
Details
|
secondary stirring period
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase is dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered off
|
Type
|
DISTILLATION
|
Details
|
the solvent is distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue is purified by chromatography on silica gel (eluent cyclohexane/ethyl acetate 5:1 v/v)
|
Reaction Time |
12 h |
Name
|
|
Type
|
|
Smiles
|
[N+](=O)([O-])C1=C2CCCC(C2=CC=C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |